2-{1-[2-(3,4-diethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{1-[2-(3,4-diethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including ethoxy, methoxy, thioxo, and acetamide, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(3,4-diethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Formation of the Imidazolidinone Core: This step involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Thioxo Group: The thioxo group can be introduced through the reaction of the imidazolidinone intermediate with sulfur-containing reagents such as Lawesson’s reagent.
Attachment of Phenyl Ethyl Groups: The phenyl ethyl groups can be introduced via Friedel-Crafts alkylation or other suitable alkylation reactions.
Final Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(3,4-diethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[2-(3,4-diethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 2-{1-[2-(3,4-diethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-diethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide
- 2-{1-[2-(3,4-diethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{1-[2-(3,4-diethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C36H45N3O7S |
---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
2-[1-[2-(3,4-diethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C36H45N3O7S/c1-6-21-46-28-13-11-27(12-14-28)37-34(40)24-29-35(41)39(20-18-26-10-16-31(44-7-2)33(23-26)45-8-3)36(47)38(29)19-17-25-9-15-30(42-4)32(22-25)43-5/h9-16,22-23,29H,6-8,17-21,24H2,1-5H3,(H,37,40) |
InChI Key |
STDDZRJNTSXBGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC(=C(C=C3)OC)OC)CCC4=CC(=C(C=C4)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.